Allyl pentaerythritol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

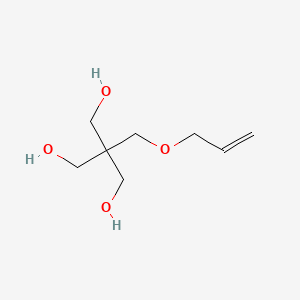

2-(hydroxymethyl)-2-(prop-2-enoxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-2-3-12-7-8(4-9,5-10)6-11/h2,9-11H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFIMISVNSAUMBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, allyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

91648-24-7, 3784-12-1 | |

| Record name | Allyl pentaerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091648247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, allyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, allyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentaerythritol monoallyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK2HWY232G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Allyl Pentaerythritol: Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl pentaerythritol (B129877), a versatile crosslinking agent and chemical intermediate. The document details the underlying synthesis mechanism, explores the kinetic aspects of the reaction, presents detailed experimental protocols, and tabulates quantitative data for easy reference and comparison.

Synthesis Mechanism: A Phase-Transfer Catalyzed Williamson Ether Synthesis

The primary industrial method for synthesizing allyl pentaerythritol is based on the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The overall process involves the reaction of pentaerythritol with an allyl halide, typically allyl chloride, in the presence of a strong base such as sodium hydroxide (B78521).[3]

The synthesis can be broken down into the following key steps:

-

Deprotonation: The hydroxyl groups of pentaerythritol are deprotonated by the base (e.g., sodium hydroxide) to form highly nucleophilic alkoxide intermediates.[3]

-

Nucleophilic Attack: The resulting alkoxide ions then act as nucleophiles, attacking the electrophilic carbon atom of the allyl chloride in a concerted SN2 reaction.[3] This attack occurs from the backside of the carbon-chlorine bond.[1][4]

-

Displacement and Ether Formation: The nucleophilic attack leads to the displacement of the chloride leaving group and the formation of an ether linkage.[3]

-

Sequential Allylation: This process can occur sequentially on the four hydroxyl groups of pentaerythritol, leading to a mixture of mono-, di-, tri-, and tetra-allyl pentaerythritol ethers.[3] The distribution of these products is highly dependent on the stoichiometry of the reactants.[3]

To overcome the challenge of reacting a water-soluble alkoxide with an organic-soluble allyl halide, the synthesis is often conducted under phase-transfer catalysis (PTC) conditions. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or polyethylene (B3416737) glycol (PEG), is employed.[5] The catalyst facilitates the transfer of the alkoxide anion from the aqueous phase to the organic phase, where it can react with the allyl halide.[5]

Reaction Kinetics

While specific kinetic studies detailing the rate constants and activation energy for the allylation of pentaerythritol are not extensively available in public literature, the kinetics of the reaction can be inferred from its SN2 mechanism.

The Williamson ether synthesis is a classic example of a second-order reaction, where the rate is dependent on the concentration of both the alkoxide and the alkyl halide.[4] The rate law can be generally expressed as:

Rate = k[R-O⁻][R'-X]

Where:

-

[R-O⁻] is the concentration of the pentaerythritol alkoxide.

-

[R'-X] is the concentration of the allyl halide.

-

k is the second-order rate constant.

Several factors influence the kinetics of the reaction:

-

Temperature: Increasing the reaction temperature generally increases the reaction rate. Typical reaction temperatures range from 60°C to 120°C.[5]

-

Reactant Concentration: Higher concentrations of the alkoxide and allyl chloride will lead to a faster reaction rate.

-

Base Strength and Concentration: The concentration and strength of the base (e.g., NaOH) are crucial for the initial deprotonation of pentaerythritol, thus affecting the concentration of the active nucleophile.

-

Phase-Transfer Catalyst: The efficiency of the phase-transfer catalyst in transporting the alkoxide to the organic phase significantly impacts the overall reaction rate.

-

Solvent: While the reaction is often carried out in a two-phase system, the use of aprotic polar solvents can accelerate SN2 reactions.[6]

Quantitative Data Presentation

The distribution of the resulting this compound ethers is highly dependent on the molar ratio of the reactants. The following tables summarize key quantitative data reported in the literature.

Table 1: Effect of Molar Ratio on Product Distribution

| Pentaerythritol:Allyl Chloride Molar Ratio | Monoallyl Ether (%) | Diallyl Ether (%) | Triallyl Ether (%) | Tetraallyl Ether (%) | Reference |

| 1:3 | 0 | 11.5 | 81 | 7.5 | [3] |

Table 2: Reported Reaction Conditions and Yields

| Reactants & Catalysts | Molar Ratio (Allyl Chloride:Pentaerythritol) | Temperature (°C) | Time (h) | Yield (%) | Notes | Reference |

| Pentaerythritol, Allyl Chloride, NaOH, PEG800 | 3.0-5.5 : 1.0 | 60-80 | 8-10 | 88 (based on allyl chloride) | Phase-transfer catalysis. | [5] |

| Pentaerythritol, 3-chloropropene, NaOH | 7 moles total 3-chloropropene to 2 moles pentaerythritol | 90-100 | 8.5 | 92 (based on pentaerythritol) | Stepwise addition of reactants. | [7] |

| Pentaerythritol, Allyl Halide, NaOH, PEP type polyether | Not specified | 90 | Not specified | 99.6 (based on pentaerythritol) | High selectivity for triallyl ether (>90%). | [8] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, compiled from various sources.[5][8] This protocol is intended for laboratory-scale synthesis and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment:

-

Pentaerythritol

-

Allyl chloride

-

Sodium hydroxide (solid or 30-50% aqueous solution)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide or PEG-800)

-

Distilled water

-

Hydrochloric acid (20% solution for neutralization)

-

Diatomaceous earth (for filtration)

-

Reaction kettle/Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge pentaerythritol, a 30-50% aqueous solution of sodium hydroxide, the phase-transfer catalyst (e.g., 2-5 mol% relative to pentaerythritol), and distilled water. The molar ratio of allyl chloride to pentaerythritol should be in the range of 3.0-5.5 to 1.0, and the molar ratio of sodium hydroxide to pentaerythritol should be similar.[5]

-

Heating and Allyl Chloride Addition: Begin vigorous stirring and heat the mixture to the reaction temperature of 60-120°C.[5] Once the desired temperature is reached, slowly add the allyl chloride dropwise over a period of 1.5-2 hours.

-

Etherification: After the addition of allyl chloride is complete, maintain the reaction mixture at the set temperature with continuous stirring for 8-10 hours to ensure the completion of the etherification reaction.[5]

-

Work-up and Neutralization:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate (sodium chloride) is present, it can be removed by centrifugation or filtration.

-

Transfer the mixture to a separatory funnel. Add an equal volume of water and separate the lower aqueous phase.

-

Neutralize the upper organic phase by washing with a 20% hydrochloric acid solution until the pH reaches 7.[5]

-

Wash the organic layer again with an equal volume of water, and separate the aqueous layer.

-

-

Purification:

-

Atmospheric Distillation: Transfer the organic phase to a distillation apparatus and perform distillation at atmospheric pressure to remove low-boiling point impurities, such as residual allyl chloride and allyl alcohol, at a temperature of 100-130°C.[8]

-

Vacuum Distillation: The crude product is then purified by vacuum distillation. Collect the this compound fraction at a temperature of 130-160°C under a reduced pressure of approximately 20 mbar.[8][9] The final product is a mixture of this compound ethers, with the triallyl ether typically being the major component.

-

This comprehensive guide provides a solid foundation for understanding and implementing the synthesis of this compound. Researchers and professionals can leverage this information for process development, optimization, and further investigation into the applications of this important chemical compound.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Buy this compound | 91648-24-7 [smolecule.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization - Google Patents [patents.google.com]

- 6. jk-sci.com [jk-sci.com]

- 7. PENTAERYTHRITOL TRIALLYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 8. CN111517925A - A kind of preparation method of pentaerythritol allyl ether - Google Patents [patents.google.com]

- 9. How To [chem.rochester.edu]

Spectroscopic Characterization of Allyl Pentaerythritol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize allyl pentaerythritol (B129877). It includes detailed experimental protocols, tabulated spectral data, and a workflow diagram to guide researchers in the structural elucidation and quality control of this versatile molecule.

Introduction

Allyl pentaerythritol is a polyfunctional molecule containing both hydroxyl and allyl ether groups. This unique structure makes it a valuable crosslinking agent and monomer in polymer synthesis, with applications in coatings, resins, and other advanced materials. Accurate spectroscopic characterization is crucial to confirm its chemical identity, purity, and suitability for these applications. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.80 - 6.00 | m | 1H | -CH=CH₂ |

| 5.10 - 5.30 | m | 2H | -CH=CH₂ |

| 3.95 - 4.10 | d | 2H | -O-CH₂-CH=CH₂ |

| 3.50 - 3.70 | s | 6H | -C(CH₂OH)₃ |

| 3.40 - 3.50 | s | 2H | -C-CH₂-O- |

| 2.50 - 3.00 | br s | 3H | -OH |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ 0.00 ppm).

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 134.0 - 135.0 | -C H=CH₂ |

| 116.0 - 117.0 | -CH=C H₂ |

| 72.0 - 73.0 | -O-C H₂-CH=CH₂ |

| 69.0 - 70.0 | -C(C H₂-O-) |

| 60.0 - 65.0 | -C(C H₂OH)₃ |

| 45.0 - 46.0 | -C -(CH₂OH)₃ |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ 0.00 ppm).

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 3080 - 3090 | Medium | =C-H stretch (vinyl) |

| 2850 - 3000 | Strong | C-H stretch (aliphatic) |

| 1640 - 1650 | Medium | C=C stretch (alkene) |

| 1420 - 1440 | Medium | C-H bend (alkane) |

| 1000 - 1200 | Strong | C-O stretch (ether and alcohol) |

| 910 - 930 | Strong | =C-H bend (vinyl out-of-plane) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the this compound molecule, confirming its structure and assessing purity.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 (or more for dilute samples).

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integrations.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.[1]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.[1]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Format: Transmittance or Absorbance.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Identify and label the major absorption bands.

-

Assign the bands to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to study its fragmentation pattern for structural confirmation.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

A small amount of an ionization aid, such as formic acid or sodium acetate, may be added to promote the formation of protonated or sodiated molecular ions.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas Pressure: Appropriate for the instrument.

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions.

Data Processing:

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

-

Calculate the molecular weight from the observed m/z value.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

Visualized Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Allyl Pentaerythritol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of allyl pentaerythritol (B129877). Allyl pentaerythritol and its derivatives are versatile compounds used in various applications, including as crosslinking agents and monomers in polymer synthesis. Their molecular structure, characterized by a central quaternary carbon and multiple ether linkages, gives rise to distinct NMR spectra that are crucial for structural elucidation and purity assessment.

Introduction to this compound

Pentaerythritol (C(CH₂OH)₄) is a tetrafunctional polyol that can be etherified with allyl groups to form mono-, di-, tri-, and tetra-allyl pentaerythritol. The most common industrial synthesis involves the reaction of pentaerythritol with an allyl halide, such as allyl chloride, under alkaline conditions. The degree of allylation can be controlled by adjusting the reaction conditions. This guide focuses on the NMR characteristics of these compounds, primarily referencing the well-documented pentaerythritol triallyl ether.

¹H and ¹³C NMR Spectral Data of Pentaerythritol Triallyl Ether

The following tables summarize the typical chemical shift ranges for the protons and carbons in pentaerythritol triallyl ether. These values are valuable for the identification and structural confirmation of this and related compounds.

Table 1: Typical ¹H NMR Chemical Shifts for Pentaerythritol Triallyl Ether[1]

| Assignment | Proton Type | ¹H Chemical Shift (ppm) |

| Methylene Protons (Pentaerythritol Core) | -C-H ₂-O- | 3.4 - 3.6 |

| Allyl Methylene Protons | -O-CH ₂-CH= | 3.9 - 4.1 |

| Allyl Terminal Vinyl Protons | =CH ₂ | 5.1 - 5.3 |

| Allyl Methine Proton | -CH = | 5.8 - 6.0 |

Table 2: Typical ¹³C NMR Chemical Shifts for Pentaerythritol Triallyl Ether[1]

| Assignment | Carbon Type | ¹³C Chemical Shift (ppm) |

| Quaternary Carbon (Pentaerythritol Core) | >C < | ~45 |

| Methylene Carbons (Pentaerythritol Core) | -C H₂-O- | 68 - 72 |

| Allyl Methylene Carbon | -O-C H₂-CH= | 72 - 74 |

| Allyl Terminal Vinyl Carbon | =C H₂ | 116 - 118 |

| Allyl Internal Vinyl Carbon | -C H= | 134 - 136 |

Experimental Protocols

A detailed and standardized protocol is essential for obtaining high-quality and reproducible NMR spectra. The following is a general experimental procedure for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the this compound sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for these types of compounds.

-

Sample Concentration : Prepare a solution with a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard : For quantitative analysis, a known amount of an internal standard with a simple spectrum that does not overlap with the analyte signals can be added.

-

Sample Filtration : If any solid particles are present, filter the sample solution through a glass wool plug into a clean and dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming : Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse sequence is typically used.

-

Acquisition Time : Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay : A delay of 1-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is necessary.

-

Number of Scans : Accumulate a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time : Typically set to 1-2 seconds.

-

Relaxation Delay : A short relaxation delay (e.g., 2 seconds) is often used for qualitative spectra.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.

-

Data Processing

-

Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction : Manually phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure accurate integration.

-

Referencing : Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Visualizing Structural Relationships and Workflows

The following diagrams illustrate the general structure of this compound and a typical workflow for its NMR analysis.

Caption: General structure of a tri-substituted this compound.

Caption: Standard workflow for NMR analysis of this compound.

FT-IR Spectroscopy of Allyl Pentaerythritol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of allyl pentaerythritol (B129877), a versatile monomer and crosslinking agent. Aimed at researchers, scientists, and professionals in drug development, this document outlines the characteristic infrared absorption bands of allyl pentaerythritol's functional groups, detailed experimental protocols for its analysis, and a visual representation of its molecular-spectral correlations.

Introduction to FT-IR Spectroscopy of this compound

This compound is a tetrafunctional monomer characterized by a central neopentane (B1206597) core and four allyl ether functional groups. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the molecular structure of this compound by identifying its constituent functional groups. The interaction of infrared radiation with the molecule induces vibrational transitions in its covalent bonds, resulting in a unique spectral fingerprint. This guide will focus on the interpretation of the key features in the FT-IR spectrum of this compound.

Key Functional Groups and Their FT-IR Signatures

The FT-IR spectrum of this compound is dominated by the vibrational modes of its ether linkages, allyl groups, and the underlying alkyl backbone. The table below summarizes the characteristic absorption bands for the primary functional groups present in the molecule.

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |

| C-O-C (Ether) | Asymmetric Stretch | 1050 - 1150 | Strong |

| =C-H (Alkene) | C-H Stretch | 3020 - 3100 | Medium |

| C=C (Alkene) | C=C Stretch | ~1650 | Medium, can be weak |

| C-H (Alkane) | C-H Stretch | 2850 - 2960 | Strong |

| =C-H (Alkene) | Out-of-plane Bend | 910 and 990 | Strong |

The strong absorption band in the 1050-1150 cm⁻¹ region is a hallmark of the C-O-C stretching vibration in ethers.[1][2][3] The presence of the allyl groups is confirmed by the =C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibration around 1650 cm⁻¹.[4][5] Additionally, the strong out-of-plane bending vibrations for the vinyl group at approximately 910 and 990 cm⁻¹ are characteristic of monosubstituted alkenes.[4][5] The alkane backbone of the pentaerythritol core gives rise to strong C-H stretching absorptions between 2850 and 2960 cm⁻¹.[4][5]

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of this compound.

1. Sample Preparation:

-

Liquid Sample (Neat): If this compound is in a liquid state, a neat spectrum can be obtained. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are then gently pressed together to form a thin liquid film.

-

Solid Sample (KBr Pellet): If the sample is a solid, the KBr pellet method is recommended. Approximately 1-2 mg of solid this compound is ground with about 200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]

2. Instrumentation and Data Acquisition:

-

An FT-IR spectrometer is used for the analysis.

-

A background spectrum of the empty sample compartment is recorded to correct for atmospheric water and carbon dioxide.[6]

-

The prepared sample (salt plates or KBr pellet) is placed in the sample holder of the spectrometer.

-

The FT-IR spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

To enhance the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.[6]

3. Data Processing and Analysis:

-

The resulting spectrum may undergo processing steps such as baseline correction and smoothing.[6]

-

The processed spectrum is then analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Visualizing Experimental and Structural Correlations

The following diagrams, generated using Graphviz, illustrate the experimental workflow for FT-IR analysis and the relationship between the functional groups of this compound and their spectral signatures.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By understanding the characteristic absorption frequencies of its ether, alkene, and alkane functional groups, researchers can effectively verify the identity and assess the purity of this important chemical compound. The protocols and data presented in this guide serve as a valuable resource for the routine analysis of this compound in various scientific and industrial applications.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. benchchem.com [benchchem.com]

Thermal Properties of Allyl Pentaerythritol: A Technical Guide Using TGA and DSC

For Researchers, Scientists, and Drug Development Professionals

Allyl pentaerythritol (B129877) (APE) is a versatile crosslinking agent and monomer used in the synthesis of polymers for various applications, including coatings, resins, and in the pharmaceutical field for the formulation of drug delivery systems. A thorough understanding of its thermal properties is critical for determining processing parameters, ensuring stability during manufacturing and storage, and predicting its performance in final formulations. This technical guide provides an in-depth overview of the thermal characterization of allyl pentaerythritol using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Introduction to Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time.[1][2] For this compound, TGA and DSC are particularly insightful.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[3][4] This technique is invaluable for determining the thermal stability and decomposition profile of APE. Key information obtained from TGA includes the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[4][5][6] DSC is used to detect thermal events such as melting, crystallization, and glass transitions. This information is crucial for understanding the physical state and processing behavior of APE.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable thermal analysis data. The following sections outline representative methodologies for the TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

A TGA experiment should precede DSC to determine the decomposition temperature of the sample.

| Parameter | Value/Description |

| Instrument | TGA 5500 or equivalent |

| Sample Preparation | 5-10 mg of liquid APE loaded into a platinum or ceramic pan. |

| Temperature Program | 1. Equilibrate at 30 °C. 2. Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. |

| Purge Gas | Nitrogen, at a flow rate of 50 mL/min to provide an inert atmosphere. |

| Data Analysis | Onset of decomposition (Tonset), peak decomposition temperature (Tpeak), and residual mass (%) are determined from the TGA curve and its first derivative (DTG). |

Differential Scanning Calorimetry (DSC) Protocol

| Parameter | Value/Description |

| Instrument | DSC 2500 or equivalent |

| Sample Preparation | 3-5 mg of liquid APE hermetically sealed in an aluminum pan to prevent volatilization. |

| Temperature Program | 1. Equilibrate at -80 °C. 2. Ramp from -80 °C to 100 °C at a heating rate of 10 °C/min. 3. Cool from 100 °C to -80 °C at a cooling rate of 10 °C/min. 4. Ramp from -80 °C to 100 °C at a heating rate of 10 °C/min (second heating cycle). |

| Purge Gas | Nitrogen, at a flow rate of 50 mL/min. |

| Data Analysis | The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating cycle. Melting point (Tm) and enthalpy of fusion (ΔHf) are determined from the endothermic peak, while crystallization temperature (Tc) and enthalpy of crystallization (ΔHc) are determined from the exothermic peak. |

Quantitative Data Presentation

The following tables summarize hypothetical yet representative quantitative data for the thermal analysis of a technical grade this compound, which is often a mixture of mono-, di-, tri-, and tetra-allyl ethers. The exact values can vary depending on the purity and isomeric distribution of the APE sample.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Description | Representative Value |

| Tonset | Onset temperature of decomposition (5% mass loss) | ~ 220 °C |

| Tpeak | Peak temperature of maximum decomposition rate | ~ 285 °C |

| Residual Mass @ 600°C | Mass remaining after heating to 600°C | < 5% |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Description | Representative Value |

| Tg | Glass Transition Temperature | ~ -50 °C |

| Tc | Crystallization Temperature (on cooling) | Not typically observed (tends to be amorphous) |

| Tm | Melting Temperature | Not typically observed (tends to be amorphous) |

| ΔHf | Enthalpy of Fusion | Not applicable |

Experimental Workflow Visualization

The logical flow of the thermal analysis process for this compound is depicted in the following diagram.

Caption: Workflow for TGA and DSC analysis of APE.

Interpretation of Results

The TGA data indicates that this compound is thermally stable up to approximately 220°C, beyond which it undergoes significant decomposition. This information is critical for setting upper temperature limits during processing and formulation to avoid degradation. The DSC results, showing a glass transition at a sub-zero temperature and the absence of melting or crystallization peaks, suggest that APE is largely amorphous at room temperature and behaves as a viscous liquid. This amorphous nature is important for its role as a plasticizer or in formulations where a non-crystalline matrix is desired.

Conclusion

The thermal characterization of this compound by TGA and DSC provides essential data for its application in research and development. TGA defines its thermal stability and decomposition profile, while DSC elucidates its phase behavior, such as its amorphous nature and glass transition temperature. The experimental protocols and representative data presented in this guide serve as a valuable resource for scientists and professionals working with this versatile compound, enabling informed decisions in material processing, formulation development, and stability assessment.

References

- 1. tainstruments.com [tainstruments.com]

- 2. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 4. mt.com [mt.com]

- 5. Allyl alcohol polyether polyol properties, uses, upstream and downstream raw materials, storage methods, allyl polyether structure.-Chemwin [en.888chem.com]

- 6. CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization - Google Patents [patents.google.com]

Solubility Profile of Allyl Pentaerythritol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of allyl pentaerythritol (B129877) (APE) in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on presenting the known qualitative solubility, a detailed experimental protocol for determining quantitative solubility, and a logical workflow for solvent selection. This information is crucial for professionals utilizing APE in formulations, synthesis, and other applications where solvent compatibility is a key parameter.

Qualitative Solubility of Allyl Pentaerythritol

This compound is a versatile molecule with a solubility profile that reflects its chemical structure, which contains both polar hydroxyl groups and less polar allyl ether functionalities. The following table summarizes the available qualitative solubility data for this compound in several common organic solvents.[1] This information is critical for initial solvent screening and formulation development.

Table 1: Qualitative Solubility of this compound

| Solvent Category | Solvent Name | IUPAC Name | Qualitative Solubility |

| Amide | N,N-Dimethylformamide | N,N-Dimethylformamide | Very Soluble |

| Alcohol | Methanol | Methanol | Soluble |

| Carboxylic Acid | Glacial Acetic Acid | Ethanoic Acid | Sparingly Soluble |

| Chlorinated Solvent | Chloroform | Trichloromethane | Very Slightly Soluble |

| Aqueous | Water | Water | Practically Insoluble |

Experimental Protocol: Determination of Quantitative Solubility by the Gravimetric Method

For applications requiring precise knowledge of solubility, experimental determination is necessary. The gravimetric method is a straightforward and reliable technique for determining the solubility of a liquid solute like this compound in a given solvent.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with airtight caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct undissolved phase of APE is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved APE to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a calibrated pipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved micro-droplets of APE. This step is crucial for accuracy.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish on an analytical balance and record the weight (W₁).

-

Transfer the filtered aliquot of the saturated solution into the pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven set to a temperature that will efficiently evaporate the solvent without causing degradation of the this compound. The temperature should be well below the boiling point of APE and appropriate for the solvent used. A gentle stream of inert gas (e.g., nitrogen) can facilitate drying.

-

Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has evaporated. Record the final constant weight of the dish with the APE residue (W₂).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound (m_solute) in the aliquot:

-

m_solute = W₂ - W₁

-

-

The solubility can then be expressed in various units, for example, as grams per 100 mL of solvent:

-

Solubility ( g/100 mL) = (m_solute / Volume of aliquot in mL) * 100

-

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound is a critical step in many research and development processes. The following diagram illustrates a logical workflow for choosing a suitable solvent based on the desired application and the known solubility characteristics of APE.

Caption: Logical workflow for this compound solvent selection.

References

In-Depth Technical Guide to the Crystal Structure Analysis of Pentaerythritol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of pentaerythritol (B129877) and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the study and application of these versatile compounds. The guide details experimental protocols, presents comparative crystallographic data, and visualizes the analytical workflow.

Introduction to Pentaerythritol and its Derivatives

Pentaerythritol, a tetrafunctional polyol with the chemical formula C(CH₂OH)₄, serves as a fundamental building block in the synthesis of a wide array of derivatives with diverse applications.[1] Its unique tetrahedral structure allows for the attachment of various functional groups, leading to compounds with tailored properties for use in polymers, explosives, lubricants, and pharmaceuticals. Notable derivatives include pentaerythritol tetranitrate (PETN), a potent explosive and vasodilator, and various esters like pentaerythritol tetraacetate and tetrabenzoate, which find use as plasticizers and in other industrial applications.[1][2]

The three-dimensional arrangement of atoms and molecules in the crystalline state, known as the crystal structure, dictates many of the material's physical and chemical properties. For drug development, understanding the crystal structure is crucial for identifying stable polymorphs, understanding solubility, and designing new active pharmaceutical ingredients (APIs). Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystal.[3]

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of pentaerythritol derivatives by single-crystal X-ray diffraction involves a series of meticulous steps, from sample preparation to data analysis.

Crystal Growth

The foremost and often most challenging step is obtaining high-quality single crystals suitable for diffraction experiments. For organic compounds like pentaerythritol derivatives, several techniques can be employed:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of well-ordered crystals.[4]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool down gradually. The decrease in solubility at lower temperatures promotes crystallization.[4]

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is insoluble. The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface where the two liquids slowly mix.[4]

The choice of solvent is critical and often determined empirically. Purity of the starting material is paramount for growing high-quality crystals.[5]

Crystal Mounting and Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head. For data collection at low temperatures (commonly 100 K) to minimize thermal vibrations and potential radiation damage, the crystal is flash-cooled in a stream of liquid nitrogen.

The data collection is performed using a single-crystal X-ray diffractometer. A monochromatic X-ray beam, typically from a copper (Cu Kα) or molybdenum (Mo Kα) source, is directed at the crystal.[6] The crystal is rotated, and a series of diffraction images are collected by a detector at various orientations. This process allows for the measurement of the intensities and positions of a large number of diffracted X-ray beams.[7]

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters, crystal system, and the intensities of the Bragg reflections. Software is used to integrate the raw diffraction data, apply corrections for experimental factors like absorption, and generate a reflection file.

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves are not directly measured. For small molecules like pentaerythritol derivatives, this is typically solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to determine the initial phases.[6]

Structure Refinement

The initial structural model obtained from the solution is then refined using a least-squares method. This iterative process adjusts the atomic coordinates, thermal parameters (describing the vibration of atoms), and other structural parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final refined structure is assessed using various crystallographic R-factors.[8]

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of a pentaerythritol derivative.

Caption: A flowchart illustrating the key stages in determining the crystal structure of a pentaerythritol derivative.

Quantitative Data Presentation

The following tables summarize the crystallographic data for pentaerythritol and some of its key derivatives. This data allows for a direct comparison of their structural parameters.

Table 1: Unit Cell Parameters of Pentaerythritol and its Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| Pentaerythritol | C₅H₁₂O₄ | Tetragonal | I-4 | 6.089 | 6.089 | 8.758 | 90 | 90 | 90 | 2 | [9] |

| Pentaerythritol Tetranitrate (PETN) | C₅H₈N₄O₁₂ | Tetragonal | P-42₁c | 9.38 | 9.38 | 6.71 | 90 | 90 | 90 | 2 | [2][10] |

| Pentaerythritol Tetraacetate | C₁₃H₂₀O₈ | Tetragonal | P4₂/n | 11.98 | 11.98 | 5.47 | 90 | 90 | 90 | 2 | [11][12] |

| Pentaerythritol Tetrabenzoate | C₃₃H₂₈O₈ | Monoclinic | P2₁/a | 12.498 | 18.723 | 12.680 | 90 | 100.87 | 90 | 4 | [13] |

Z = Number of molecules per unit cell.

Table 2: Selected Bond Lengths (Å) in Pentaerythritol and its Derivatives

| Compound | C-C (central) | C-O (ester/ether) | N-O (nitrate) |

| Pentaerythritol | ~1.54 | ~1.43 | - |

| Pentaerythritol Tetranitrate (PETN) | ~1.55 | ~1.48 | ~1.21 |

| Pentaerythritol Tetraacetate | Data not readily available | Data not readily available | - |

| Pentaerythritol Tetrabenzoate | ~1.54 | ~1.46 | - |

Table 3: Selected Bond Angles (°) in Pentaerythritol and its Derivatives

| Compound | C-C-C (around central C) | C-O-N (nitrate) |

| Pentaerythritol | ~109.5 (ideal tetrahedral) | - |

| Pentaerythritol Tetranitrate (PETN) | 101.4 - 126.3 | ~116 |

| Pentaerythritol Tetraacetate | Data not readily available | - |

| Pentaerythritol Tetrabenzoate | ~108.8 - 110.1 | - |

Note: The bond lengths and angles are averaged or representative values. For precise values, refer to the original crystallographic publications.

Conclusion

The crystal structure analysis of pentaerythritol derivatives provides invaluable insights into their molecular geometry, intermolecular interactions, and solid-state packing. This knowledge is fundamental for understanding their macroscopic properties and for the rational design of new materials with specific functionalities. The methodologies outlined in this guide, centered around single-crystal X-ray diffraction, represent the gold standard for obtaining high-resolution structural information. The comparative data presented herein serves as a useful reference for researchers in the field. As the applications of pentaerythritol derivatives continue to expand, particularly in pharmaceuticals and materials science, the importance of detailed structural characterization will undoubtedly grow.

References

- 1. Pentaerythritol - Wikipedia [en.wikipedia.org]

- 2. Pentaerythritol tetranitrate - Wikipedia [en.wikipedia.org]

- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How To [chem.rochester.edu]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 9. Pentaerythritol | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Crystalline Structure of Pentaerythritol Tetranitrate [rruff.net]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. journals.iucr.org [journals.iucr.org]

Quantum Chemical Insights into Allyl Pentaerythritol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl pentaerythritol (B129877) (APE) is a versatile molecule with significant applications in polymer chemistry and materials science, serving as a crosslinking agent and monomer. Its reactive allyl group and polyol backbone make it a molecule of interest for further functionalization in various fields, including drug development. Understanding the fundamental electronic and structural properties of APE is crucial for predicting its reactivity, stability, and potential interactions in biological systems. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful computational lens to elucidate these properties at the atomic level. This technical guide outlines the methodologies and expected outcomes of such calculations, using the closely related and well-studied allyl alcohol as a representative model to illustrate the core principles and data presentation, due to the limited availability of specific computational studies on allyl pentaerythritol.

Introduction to Quantum Chemical Calculations for Allyl Ethers

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery, offering insights that complement experimental data.[1][2] For molecules like this compound, these computational methods can predict a range of properties, including:

-

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, which is fundamental to understanding its physical and chemical behavior.

-

Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra, which can aid in the experimental characterization of the molecule and its derivatives.

-

Electronic Properties: Calculating the distribution of electrons within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability.

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between computational cost and accuracy, making it suitable for studying molecules of the size and complexity of this compound and its derivatives.[1][2]

Computational Methodology: A Practical Protocol

A typical workflow for performing quantum chemical calculations on a molecule like this compound, here exemplified by allyl alcohol, involves several key steps. The choice of the functional and basis set is critical for obtaining accurate results. The B3LYP functional, a hybrid functional, combined with a Pople-style basis set such as 6-31G(d), is a common starting point for organic molecules.

Software and Theoretical Level

The calculations are typically performed using a computational chemistry software package such as Gaussian, Q-Chem, or ORCA. The methodology involves selecting a theoretical model, which consists of a functional and a basis set. For instance, a common choice for molecules containing C, H, and O atoms is the B3LYP functional with the 6-31G(d) basis set.

Geometry Optimization

The first step is to determine the lowest energy structure of the molecule. This is achieved through a geometry optimization calculation, where the positions of the atoms are systematically varied until a minimum on the potential energy surface is found.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum.

Electronic Property Calculation

From the optimized geometry, various electronic properties can be calculated. This includes the energies of the molecular orbitals, the total electronic energy, and the dipole moment. The HOMO and LUMO energies are particularly important for understanding the molecule's reactivity.

Below is a diagram illustrating the general workflow for these calculations.

Predicted Molecular Properties of a Model System: Allyl Alcohol

To illustrate the type of quantitative data that can be obtained from quantum chemical calculations, this section presents theoretical data for allyl alcohol, a structural component of this compound. These values are representative of what would be calculated for the larger molecule.

Optimized Geometrical Parameters

The following tables summarize the key bond lengths and bond angles for the optimized geometry of allyl alcohol, calculated at a representative level of theory.

Table 1: Selected Optimized Bond Lengths of Allyl Alcohol

| Bond | Length (Å) |

| C1=C2 | 1.33 |

| C2-C3 | 1.50 |

| C3-O4 | 1.42 |

| O4-H5 | 0.96 |

Table 2: Selected Optimized Bond Angles of Allyl Alcohol

| Angle | Angle (°) |

| C1=C2-C3 | 121.5 |

| C2-C3-O4 | 110.8 |

| C3-O4-H5 | 108.5 |

Calculated Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra. Key vibrational modes for allyl alcohol are presented in Table 3.

Table 3: Selected Calculated Vibrational Frequencies of Allyl Alcohol

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H stretch | 3650 |

| C=C stretch | 1650 |

| C-O stretch | 1030 |

| =C-H out-of-plane bend | 920 |

Electronic Structure Analysis

The electronic properties, particularly the HOMO and LUMO energies, provide insights into the reactivity of the molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.

Table 4: Calculated Electronic Properties of Allyl Alcohol

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 8.0 |

The following diagram visualizes the concept of the HOMO-LUMO gap.

Reactivity and Potential Applications in Drug Development

The computational data provides a foundation for understanding the reactivity of this compound. The presence of the allyl group, with its reactive C=C double bond, suggests that APE can participate in various addition reactions. The HOMO and LUMO energy levels can be used to predict its behavior in reactions with electrophiles and nucleophiles.

In the context of drug development, the polyol backbone of APE offers multiple sites for functionalization, allowing for the attachment of pharmacophores or targeting moieties. Quantum chemical calculations can be employed to:

-

Predict Reaction Pathways: By calculating the energies of transition states and intermediates, the most favorable reaction pathways for modifying APE can be identified.

-

Screen Derivatives: The electronic and structural properties of a library of virtual APE derivatives can be rapidly assessed to identify candidates with desirable properties.

-

Model Drug-Target Interactions: Once functionalized, the interaction of APE-based compounds with biological targets, such as proteins, can be modeled using techniques like molecular docking, which relies on the accurate description of the molecule's geometry and electronic properties derived from quantum chemical calculations.

Conclusion

References

Molecular Modeling of Allyl Pentaerythritol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl pentaerythritol (B129877), a versatile monomer and crosslinking agent, possesses a unique molecular architecture combining a compact polyol core with reactive allyl ether functionalities. Understanding its three-dimensional structure and conformational dynamics is crucial for predicting its reactivity, designing novel polymers with tailored properties, and exploring its potential in drug delivery and material science. This technical guide provides a comprehensive overview of the molecular modeling of the allyl pentaerythritol structure, detailing methodologies for computational analysis, presenting key data in a structured format, and visualizing the modeling workflow.

Introduction

Pentaerythritol and its derivatives are fundamental building blocks in polymer chemistry. The introduction of allyl groups to the pentaerythritol scaffold imparts valuable properties, including the ability to participate in thiol-ene "click" chemistry and radical polymerization.[1] The spatial arrangement of these allyl groups, governed by the molecule's conformational preferences, dictates their accessibility and reactivity. Molecular modeling serves as a powerful tool to elucidate these structural nuances at an atomic level.[2]

This guide outlines the essential steps and considerations for building a robust molecular model of this compound, focusing on computational methods that are widely accessible to researchers in the field.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the systematic IUPAC name 2-(hydroxymethyl)-2-(prop-2-enoxymethyl)propane-1,3-diol.[3] For the purpose of this guide, we will focus on the mono-allylated derivative, which presents a clear case for demonstrating the principles of molecular modeling. The fundamental physicochemical properties of this molecule, as computed by PubChem, are summarized in the table below.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₄ | PubChem[3] |

| Molecular Weight | 176.21 g/mol | PubChem[3] |

| IUPAC Name | 2-(hydroxymethyl)-2-(prop-2-enoxymethyl)propane-1,3-diol | PubChem[3] |

| Canonical SMILES | C=CCOCC(CO)(CO)CO | PubChem[3] |

| InChI Key | RFIMISVNSAUMBU-UHFFFAOYSA-N | PubChem[3] |

| XLogP3-AA | -1.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 3 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 6 | PubChem[3] |

| Topological Polar Surface Area | 69.9 Ų | PubChem[3] |

Molecular Modeling Workflow

The molecular modeling of this compound involves a series of computational steps designed to generate a realistic and energetically favorable three-dimensional structure. The overall workflow is depicted in the diagram below.

Caption: Workflow for the molecular modeling of this compound.

Experimental Protocols: Computational Methodologies

3D Structure Generation

The initial three-dimensional coordinates of this compound can be generated from its 2D representation (e.g., SMILES string: C=CCOCC(CO)(CO)CO) using molecular editing software such as Avogadro, ChemDraw, or online tools. These programs employ rule-based algorithms to produce a plausible initial geometry.

Force Field Parameterization

The accuracy of a molecular mechanics simulation is critically dependent on the quality of the force field. For a molecule like this compound, which contains both polyol and ether functionalities, a well-parameterized force field is essential. The General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are suitable choices.

Protocol for Force Field Parameterization (Conceptual):

-

Atom Typing: Assign atom types to each atom in the this compound molecule according to the chosen force field's definitions. This is typically done automatically by software like Antechamber (for GAFF) or the CGenFF server.

-

Parameter Assignment: Assign bonded (bond lengths, bond angles, dihedral angles) and non-bonded (van der Waals, electrostatic) parameters to all atoms, bonds, angles, and dihedrals.

-

Charge Calculation: Calculate partial atomic charges using a quantum mechanical method, such as the AM1-BCC method, which provides a good balance between accuracy and computational cost.

-

Parameter Validation: Compare the assigned parameters to known values for similar functional groups to ensure their reasonableness. For novel or unusual fragments, more rigorous parameterization involving quantum mechanical calculations may be necessary.

Energy Minimization

The initially generated 3D structure is typically not at an energy minimum. Energy minimization is performed to relax the structure and relieve any steric clashes or unfavorable geometries.

Protocol for Energy Minimization:

-

Algorithm Selection: Choose an appropriate energy minimization algorithm. The steepest descent method is effective for initial relaxation, followed by the conjugate gradient method for finer convergence.

-

Convergence Criteria: Set convergence criteria for the energy gradient, typically around 0.01 kcal/(mol·Å).

-

Execution: Perform the minimization using a molecular dynamics package such as Amber, GROMACS, or NAMD.

Conformational Analysis

Due to the presence of multiple rotatable bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the low-energy conformers that are most likely to be populated at a given temperature.[4][5]

Protocol for Conformational Search:

-

Method: Employ a systematic or stochastic conformational search method. A common approach is to perform a molecular dynamics (MD) simulation at an elevated temperature (e.g., 500 K) to overcome rotational barriers, followed by sampling structures at regular intervals.

-

Simulation Setup:

-

Solvate the molecule in an appropriate implicit or explicit solvent model (e.g., Generalized Born for implicit, TIP3P for explicit water).

-

Neutralize the system with counter-ions if necessary.

-

Equilibrate the system at the desired temperature and pressure.

-

-

Production Run: Run the MD simulation for a sufficient duration (e.g., 10-100 ns) to adequately sample the conformational space.

-

Clustering: Cluster the saved snapshots based on root-mean-square deviation (RMSD) to identify the most representative low-energy conformations.

Data Presentation: Predicted Structural Parameters

| Parameter | Predicted Value | Basis of Prediction |

| C-O Bond Length (ether) | 1.42 Å | Typical sp³ C-O bond length |

| C-O-C Bond Angle (ether) | 112° | VSEPR theory and data from similar ethers |

| C-C=C Bond Angle (allyl) | 122° | sp² hybridization |

| O-C-C-O Dihedral Angle | gauche (±60°), anti (180°) | Conformational preferences in polyols and ethers[6] |

| C-O-C-C Dihedral Angle | gauche (±60°), anti (180°) | Rotational barriers in ethers |

Visualization of Key Interactions

The intramolecular interactions within this compound play a significant role in determining its preferred conformation. Hydrogen bonding between the hydroxyl groups is a particularly important factor. The following diagram illustrates a potential intramolecular hydrogen bonding network.

Caption: Potential intramolecular hydrogen bond in this compound.

Validation of the Molecular Model

A critical step in any modeling study is the validation of the computational model against experimental data.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local chemical environment and conformation.[7] Predicted NMR chemical shifts and coupling constants from the calculated ensemble of low-energy conformers can be compared to experimental spectra. While specific high-resolution spectra for mono-allyl pentaerythritol are not widely published, data for pentaerythritol and its other derivatives can provide a basis for comparison.[8][9]

-

X-ray Crystallography: In the absence of a crystal structure for this compound, the crystal structure of the parent pentaerythritol can serve as a benchmark for the geometry of the core polyol structure.[10] This allows for the validation of bond lengths and angles within the central scaffold of the model.[2][11][12]

Conclusion

The molecular modeling of this compound provides invaluable insights into its three-dimensional structure and dynamic behavior. By employing a systematic workflow encompassing 3D structure generation, force field parameterization, energy minimization, and conformational analysis, researchers can develop a robust model. While direct experimental validation remains a challenge due to the limited availability of high-resolution structural data, comparison with data from analogous compounds provides a reasonable level of confidence in the model's predictions. This in-depth structural understanding is paramount for the rational design of new materials and for elucidating the mechanisms of reactions involving this versatile molecule.

References

- 1. Buy this compound | 91648-24-7 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H16O4 | CID 3086330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Pentaerythritol(115-77-5) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

Reaction chemistry of allyl pentaerythritol's hydroxyl and allyl groups

An In-depth Technical Guide to the Reaction Chemistry of Allyl Pentaerythritol's Hydroxyl and Allyl Groups

For Researchers, Scientists, and Drug Development Professionals

Allyl pentaerythritol (B129877) (APE) is a versatile multifunctional molecule derived from pentaerythritol. Its structure, featuring a central quaternary carbon, is equipped with both hydroxyl and allyl functional groups, making it a valuable building block in polymer chemistry and materials science.[1][2][3] The presence of reactive allyl groups allows for a variety of addition and polymerization reactions, while the remaining hydroxyl group(s) can be further functionalized through traditional alcohol chemistry. This dual reactivity enables the synthesis of complex, highly functionalized molecules and polymers with tailored properties, suitable for advanced applications including coatings, resins, and potentially as scaffolds in drug delivery systems.[1][4]

This technical guide provides a comprehensive overview of the core reaction chemistry of this compound's hydroxyl and allyl moieties, complete with experimental protocols, quantitative data, and process diagrams to facilitate its application in research and development.

Core Reactions of the Hydroxyl Group

The primary reactions involving the hydroxyl group(s) of this compound are etherification and esterification. Etherification is fundamental to the synthesis of APE itself, while esterification allows for further functionalization.

Etherification: The Synthesis of this compound

The industrial synthesis of this compound is predominantly achieved through the Williamson ether synthesis. This method involves the reaction of pentaerythritol with an allyl halide, such as allyl chloride, in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][5] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the hydroxyl groups of pentaerythritol are deprotonated by the base to form highly reactive alkoxide intermediates. These alkoxides then attack the electrophilic carbon of the allyl halide, displacing the halide and forming an ether linkage.[1]

The degree of allylation—resulting in mono-, di-, tri-, or tetra-allyl pentaerythritol—can be controlled by adjusting the stoichiometry of the reactants.[1] A higher molar ratio of allyl chloride to pentaerythritol favors a higher degree of substitution. For instance, a 3:1 ratio of allyl chloride to pentaerythritol typically yields trithis compound as the major product.[1] To enhance reaction rates and selectivity, phase transfer catalysts like tetrabutylammonium (B224687) bromide or polyethylene (B3416737) glycols (PEG) are often employed.[5][6]

Caption: Workflow for the synthesis of this compound.

Esterification

The remaining hydroxyl group on partially allylated pentaerythritol (e.g., trithis compound) can readily undergo esterification with carboxylic acids or their derivatives (like acyl chlorides or anhydrides). This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, or can proceed under thermal conditions, often with the removal of water to drive the reaction to completion.[7][8] Esterification allows for the introduction of a wide range of functional groups, enabling the synthesis of complex esters used as synthetic lubricants or as monomers for specialty polymers.[8][9]

Core Reactions of the Allyl Groups

The carbon-carbon double bond of the allyl groups is susceptible to a variety of addition reactions, making it a versatile handle for polymerization and functionalization.

Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that proceeds between a thiol (R-SH) and the alkene of the allyl group.[10] The reaction is typically initiated by UV light or a radical initiator and proceeds via a free-radical chain mechanism.[10][11] An initiator generates a thiyl radical, which then adds across the double bond of the allyl group in an anti-Markovnikov fashion. The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, propagating the chain and forming a stable thioether linkage.[10]

This reaction is rapid, high-yielding, and tolerant of many functional groups, making it ideal for creating cross-linked polymer networks and for surface functionalization.[10][12] For example, reacting multifunctional thiols like pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) with this compound can produce highly cross-linked, homogeneous polymer networks.[10][13]

Caption: Logical flow of the thiol-ene click reaction mechanism.

Epoxidation

The double bonds of the allyl groups can be converted to epoxide rings through reaction with an oxidizing agent. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[14][15] The reaction is often stereoselective due to the directing effect of the nearby hydroxyl group, which can form a hydrogen bond with the peroxy acid, delivering the oxygen atom to one face of the double bond.[14] Metal-catalyzed systems, using catalysts based on vanadium, molybdenum, or titanium, can also be employed for the epoxidation of allylic alcohols, often with high selectivity and under milder conditions using hydrogen peroxide as the oxidant.[14][16][17] These resulting epoxy-functionalized molecules are valuable intermediates for synthesizing polyols, amino alcohols, and other complex structures.

Radical Polymerization